molecular formula C11H6Cl2FNO2 B029864 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS No. 69399-79-7

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No.: B029864
CAS No.: 69399-79-7
M. Wt: 274.07 g/mol
InChI Key: XJCUKCOLGJDGGN-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H6Cl2FNO2. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound features a unique structure that combines a chloro-fluorophenyl group with an isoxazole ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 5-methylisoxazole-4-carboxylic acid.

    Formation of the Isoxazole Ring: The 2-chloro-6-fluoroaniline undergoes a cyclization reaction with 5-methylisoxazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring.

    Chlorination: The resulting compound is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to form amides or esters, respectively.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Carboxylic Acid: Resulting from hydrolysis.

    Alcohol: Produced through reduction.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-methyl ester

Uniqueness

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds that may lack the carbonyl chloride functionality, thus limiting their use in certain synthetic applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUKCOLGJDGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219518
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69399-79-7
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name Fcmic chloride
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name FCMIC CHLORIDE
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Q & A

Q1: What is the significance of synthesizing 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride?

A: While the abstract doesn't delve into specific applications, the presence of a reactive carbonyl chloride group suggests this compound is likely an intermediate for synthesizing other, potentially more complex molecules. [] It could be used to introduce the specific isoxazole-containing fragment into various structures through reactions with amines, alcohols, or other nucleophiles.

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